molecular formula C14H18ClNO2 B11850452 2-(Azepan-1-YL)-2-(4-chlorophenyl)acetic acid

2-(Azepan-1-YL)-2-(4-chlorophenyl)acetic acid

Cat. No.: B11850452
M. Wt: 267.75 g/mol
InChI Key: YTSJGXCJUVDOEV-UHFFFAOYSA-N
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Description

2-(Azepan-1-YL)-2-(4-chlorophenyl)acetic acid is a synthetic organic compound that features a seven-membered azepane ring and a chlorophenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-YL)-2-(4-chlorophenyl)acetic acid typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.

    Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of alcohols or amines.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Explored for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-YL)-2-(4-chlorophenyl)acetic acid depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-YL)-2-(4-chlorophenyl)acetic acid: Similar structure but with a six-membered piperidine ring.

    2-(Morpholin-1-YL)-2-(4-chlorophenyl)acetic acid: Contains a morpholine ring instead of an azepane ring.

Uniqueness

2-(Azepan-1-YL)-2-(4-chlorophenyl)acetic acid is unique due to its seven-membered azepane ring, which may confer distinct chemical and biological properties compared to its six-membered counterparts.

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

2-(azepan-1-yl)-2-(4-chlorophenyl)acetic acid

InChI

InChI=1S/C14H18ClNO2/c15-12-7-5-11(6-8-12)13(14(17)18)16-9-3-1-2-4-10-16/h5-8,13H,1-4,9-10H2,(H,17,18)

InChI Key

YTSJGXCJUVDOEV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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